molecular formula C15H24N2 B4895815 1-methyl-4-(2-phenylpropyl)-1,4-diazepane

1-methyl-4-(2-phenylpropyl)-1,4-diazepane

Cat. No. B4895815
M. Wt: 232.36 g/mol
InChI Key: YLBSPQVBXWDWTE-UHFFFAOYSA-N
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Description

1-methyl-4-(2-phenylpropyl)-1,4-diazepane is a chemical compound that belongs to the class of diazepanes. It is also known as R(+)-4-(2-phenylpropyl)-1-methyl-1,4-diazepane or R(+)-anipamil. It has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology.

Mechanism of Action

The mechanism of action of 1-methyl-4-(2-phenylpropyl)-1,4-diazepane is primarily attributed to its ability to block calcium channels. This results in a decrease in calcium influx into cells, which in turn leads to a decrease in contractility and relaxation of smooth muscle cells. This mechanism of action is responsible for the compound's antiarrhythmic and antihypertensive effects.
Biochemical and Physiological Effects:
In addition to its calcium channel blocking effects, 1-methyl-4-(2-phenylpropyl)-1,4-diazepane has also been shown to have other biochemical and physiological effects. It has been found to inhibit the uptake of norepinephrine and dopamine, which may contribute to its antiarrhythmic effects. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-methyl-4-(2-phenylpropyl)-1,4-diazepane in lab experiments is its well-established pharmacological profile. Its mechanism of action and physiological effects have been extensively studied, making it a reliable tool for investigating the cardiovascular system. However, one limitation of using this compound is its potential toxicity, particularly at high doses. Careful consideration should be given to the appropriate dosages and experimental conditions to ensure the safety of researchers and test subjects.

Future Directions

There are several potential future directions for research involving 1-methyl-4-(2-phenylpropyl)-1,4-diazepane. One area of interest is its potential as a treatment for other cardiovascular diseases, such as heart failure and stroke. Another area of interest is its potential as a tool for investigating the role of calcium channels in other physiological processes, such as muscle contraction and neurotransmitter release. Additionally, further studies are needed to better understand the compound's potential toxicity and to develop safer dosages and experimental conditions.

Synthesis Methods

The synthesis of 1-methyl-4-(2-phenylpropyl)-1,4-diazepane involves the reaction of 1-methyl-1,4-diazepane with 2-phenylpropyl chloride. The reaction is typically carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through a series of chromatographic techniques to obtain the pure compound.

Scientific Research Applications

1-methyl-4-(2-phenylpropyl)-1,4-diazepane has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of pharmacological activities, including calcium channel blocking, antiarrhythmic, and antihypertensive effects. It has also been shown to have potential as a treatment for cardiovascular diseases, such as hypertension and angina.

properties

IUPAC Name

1-methyl-4-(2-phenylpropyl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-14(15-7-4-3-5-8-15)13-17-10-6-9-16(2)11-12-17/h3-5,7-8,14H,6,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBSPQVBXWDWTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCN(CC1)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5424902

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